molecular formula C14H15N5OS2 B11007851 4-butyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

4-butyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

Cat. No.: B11007851
M. Wt: 333.4 g/mol
InChI Key: FRIOWMOMWVWWIV-UHFFFAOYSA-N
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Description

4-butyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple heteroatoms, including nitrogen and sulfur, within its structure

Preparation Methods

The synthesis of 4-butyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves several steps, typically starting with the preparation of the core heterocyclic structures. The synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a substitution reaction.

    Formation of the Thiadiazole Ring: This step involves the cyclization of suitable precursors to form the thiadiazole ring.

    Coupling Reactions: The final step involves coupling the different heterocyclic units to form the target compound.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-butyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity and can be studied for its effects on various biological systems.

    Medicine: The compound could be explored for its potential therapeutic properties.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-butyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-butyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide include other heterocyclic compounds with similar structural motifs. These may include:

    2-(1H-pyrazol-1-yl)pyridine: Another heterocyclic compound with a pyridine and pyrazole ring.

    1H-pyrrolo[2,3-b]pyridine: A compound with a pyrrole and pyridine ring.

    2-(pyridin-2-yl)pyrrolide: A compound with a pyridine and pyrrole ring.

The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15N5OS2

Molecular Weight

333.4 g/mol

IUPAC Name

4-butyl-2-pyrrol-1-yl-N-(1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H15N5OS2/c1-2-3-6-10-11(12(20)17-13-18-15-9-21-13)22-14(16-10)19-7-4-5-8-19/h4-5,7-9H,2-3,6H2,1H3,(H,17,18,20)

InChI Key

FRIOWMOMWVWWIV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=CS3

Origin of Product

United States

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